(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid
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Overview
Description
(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoyl group, a dimethylamino group, and a butanoic acid backbone. Its stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with dimethylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control systems ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-carbamoyl-2-(dimethylamino)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-carbamoyl-2-(dimethylamino)butanoic acid: Without specific stereochemistry.
2-(dimethylamino)ethyl methacrylate: A related compound with a similar functional group.
Uniqueness
(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid is unique due to its specific (2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
2679949-70-1 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2R)-5-amino-2-(dimethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-9(2)5(7(11)12)3-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,11,12)/t5-/m1/s1 |
InChI Key |
LMWPPEPDTZCYNZ-RXMQYKEDSA-N |
Isomeric SMILES |
CN(C)[C@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CN(C)C(CCC(=O)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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